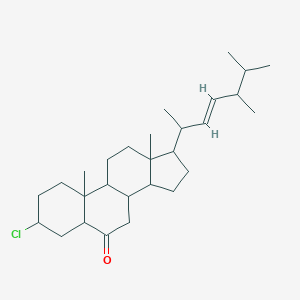![molecular formula C23H19NO B303322 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one](/img/structure/B303322.png)
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one, also known as DPC or DPC 423, is a synthetic compound that belongs to the class of cycloheptapyrrole derivatives. DPC has been studied for its potential use in the field of neuroscience, particularly for its effects on the central nervous system.
Mécanisme D'action
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one acts as a sigma-1 receptor agonist, which means that it binds to and activates the sigma-1 receptor. This activation leads to a variety of downstream effects, including the modulation of calcium signaling, the regulation of ion channels, and the activation of various signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has a variety of biochemical and physiological effects. For example, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood and behavior. Additionally, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to have analgesic effects, reducing pain perception in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective modulation of this receptor. Additionally, 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been shown to have a relatively low toxicity profile, making it a potentially useful tool for studying the sigma-1 receptor in vivo. However, one limitation of using 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one is its relatively low potency compared to other sigma-1 receptor agonists, which may limit its usefulness in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one. One area of interest is the potential use of 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one as a therapeutic agent for the treatment of various neurological disorders, such as depression, anxiety, and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one and its downstream effects on cellular signaling pathways. Finally, the development of more potent and selective sigma-1 receptor agonists may provide new tools for studying the role of the sigma-1 receptor in various physiological processes.
Méthodes De Synthèse
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one is synthesized through a multi-step process that involves the reaction of 2,5-dimethylpyrrole with benzaldehyde, followed by a series of reactions that lead to the formation of the cycloheptapyrrole ring. The final step involves the addition of a phenyl group to the cycloheptapyrrole ring to form 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one.
Applications De Recherche Scientifique
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has been studied for its potential use in the field of neuroscience, particularly for its effects on the central nervous system. Studies have shown that 1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one has a high affinity for the sigma-1 receptor, which is involved in regulating a variety of physiological processes, including pain perception, mood, and cognition.
Propriétés
Nom du produit |
1,3-dimethyl-5,7-diphenylcyclohepta[c]pyrrol-6(2H)-one |
|---|---|
Formule moléculaire |
C23H19NO |
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
1,3-dimethyl-5,7-diphenyl-2H-cyclohepta[c]pyrrol-6-one |
InChI |
InChI=1S/C23H19NO/c1-15-19-13-21(17-9-5-3-6-10-17)23(25)22(14-20(19)16(2)24-15)18-11-7-4-8-12-18/h3-14,24H,1-2H3 |
Clé InChI |
LCMWJALRSSAJJI-UHFFFAOYSA-N |
SMILES |
CC1=C2C=C(C(=O)C(=CC2=C(N1)C)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
CC1=C2C=C(C(=O)C(=CC2=C(N1)C)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-3-(furan-2-yl)-N-[[3-[[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]methyl]-1-adamantyl]methyl]prop-2-enamide](/img/structure/B303244.png)


![4-[[2-[[2-(4-Tert-butylphenoxy)acetyl]amino]benzoyl]amino]benzoic acid](/img/structure/B303250.png)
![5-bromo-2-[({2-[4-(ethoxycarbonyl)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}carbonyl)amino]benzoic acid](/img/structure/B303251.png)
![11-(2-Chloroprop-2-enyl)benzo[b][1]benzazepine](/img/structure/B303253.png)
![propyl 9,10-dimethyl-5,6,7,7a,8,11-hexahydro-11aH-dibenzo[a,c]cycloheptene-11a-carboxylate](/img/structure/B303254.png)
![3-[2-(4-Oxo-2-thioxo-1,3-oxazolidin-3-yl)ethyl]-2-thioxo-1,3-oxazolidin-4-one](/img/structure/B303257.png)
![(2E)-5-[(4-methylanilino)methyl]-2-[5-[(4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]-3H-pyrrolizin-1-one](/img/structure/B303259.png)

![[(Z)-[2-[(N-benzoyl-4-methylanilino)methyl]-2,3-dihydropyrrolizin-1-ylidene]amino] benzoate](/img/structure/B303261.png)
![2-[(3,4,5-Trimethoxybenzyl)amino]benzoic acid](/img/structure/B303264.png)
